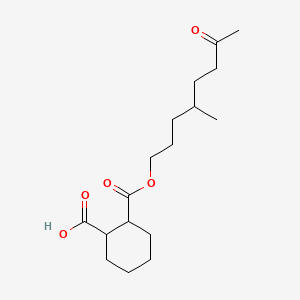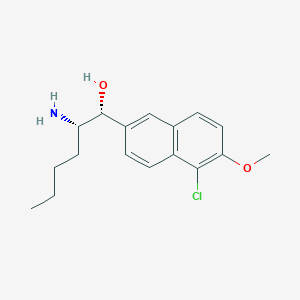![molecular formula C8H7F3N2O2 B13438523 [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)
[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid: is a compound that features a pyridine ring substituted with an amino group at the 4-position and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, oxidation, nucleophilic substitution, and reduction .
Análisis De Reacciones Químicas
Types of Reactions
[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: Nucleophilic substitution reactions can introduce additional functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA), reducing agents like sodium borohydride, and nucleophiles such as trimethylsilyl cyanide (TMSCN). Reaction conditions typically involve solvents like ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield pyridine N-oxides, while nucleophilic substitution can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. It is involved in the synthesis of active pharmaceutical ingredients (APIs) and ligands for chemical reactions .
Biology and Medicine
In the field of biology and medicine, the compound is used in the development of drugs for cancer treatment. It serves as a precursor for the synthesis of RAF inhibitors, which are used in the treatment of RAF-driven cancers .
Industry
In industry, this compound is used in the production of materials with specific properties, such as fluorinated building blocks for drug discovery and medicinal chemistry .
Mecanismo De Acción
The mechanism of action of [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with molecular targets and pathways. For example, in cancer treatment, the compound acts as a RAF inhibitor, blocking the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid include:
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- [5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C8H7F3N2O2 |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
2-[4-amino-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-4(12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H2,12,13)(H,14,15) |
Clave InChI |
UNLYCYDROLCWKI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


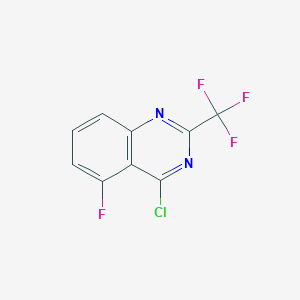
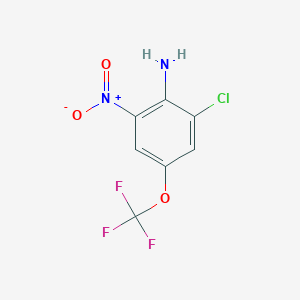

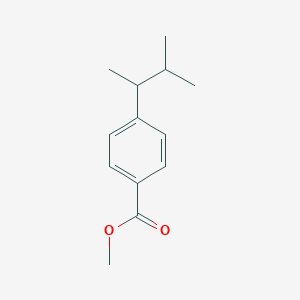
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
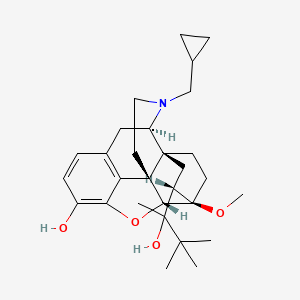
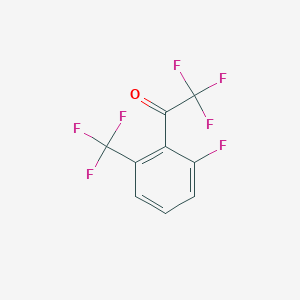
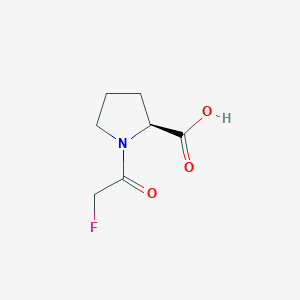
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)


